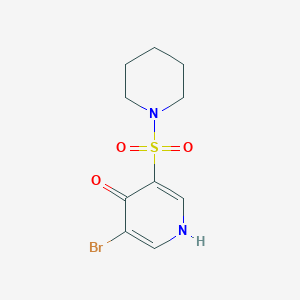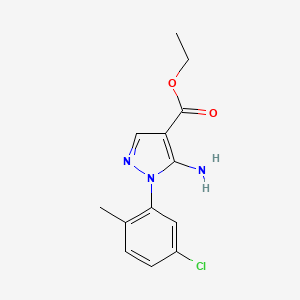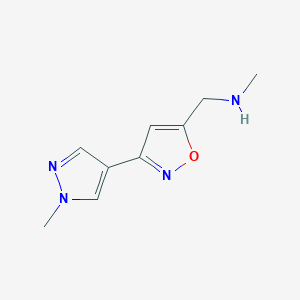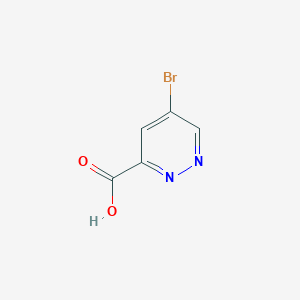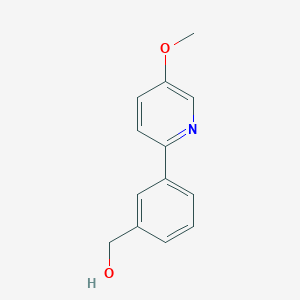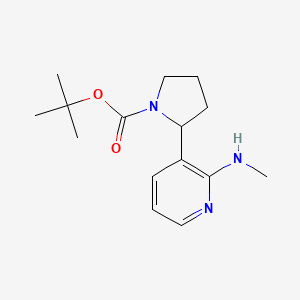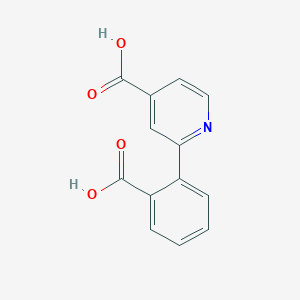
2-(2-Carboxyphenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-carboxifenil)isonicotínico es un compuesto orgánico que presenta un grupo ácido carboxílico unido a un anillo de fenilo, que está unido a una parte de ácido isonicotínico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-carboxifenil)isonicotínico se puede lograr a través de varios métodos. Un enfoque común involucra la fotólisis del ácido 2-azidobenzoico en presencia de bases débiles. Esta reacción generalmente ocurre en un medio acuoso-orgánico e involucra la irradiación con una lámpara de mercurio de baja presión . Otro método involucra la hidrólisis de isonicotinonitrilo en agua casi crítica, que es un enfoque más ecológico .
Métodos de producción industrial
La producción industrial del ácido 2-(2-carboxifenil)isonicotínico puede implicar procesos de fotólisis o hidrólisis a gran escala. Estos métodos se optimizan para un alto rendimiento y pureza, a menudo involucrando pasos como la cristalización, la decoloración con carbón activado y el secado al vacío para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-carboxifenil)isonicotínico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos ácidos carboxílicos.
Sustitución: Las partes de fenilo y ácido isonicotínico pueden sufrir reacciones de sustitución para introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados carboxilados, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-(2-carboxifenil)isonicotínico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-carboxifenil)isonicotínico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede inhibir ciertas enzimas o interrumpir los procesos celulares, lo que lleva a sus efectos antimicrobianos o anticancerígenos observados . Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el derivado utilizado.
Comparación Con Compuestos Similares
El ácido 2-(2-carboxifenil)isonicotínico se puede comparar con otros compuestos similares, como:
Ácido isonicotínico: Un derivado de la piridina con un grupo ácido carboxílico en la posición 4.
Ácido nicotínico:
Ácido picolínico: Presenta el grupo carboxilo en la posición 2.
Unicidad
Lo que distingue al ácido 2-(2-carboxifenil)isonicotínico son sus dos grupos funcionales unidos a las partes de fenilo y ácido isonicotínico
Conclusión
El ácido 2-(2-carboxifenil)isonicotínico es un compuesto versátil con un potencial significativo en la investigación científica y las aplicaciones industriales. Su estructura y reactividad únicas lo convierten en un bloque de construcción valioso para sintetizar moléculas y materiales complejos, mientras que sus actividades biológicas ofrecen prometedoras aplicaciones terapéuticas.
Propiedades
Número CAS |
1263377-16-7 |
|---|---|
Fórmula molecular |
C13H9NO4 |
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
2-(2-carboxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-12(16)8-5-6-14-11(7-8)9-3-1-2-4-10(9)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Clave InChI |
XJDLZHYNGYTQHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



